molecular formula C11H17NO2S B1442502 {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine CAS No. 1333889-03-4

{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine

Cat. No. B1442502
M. Wt: 227.33 g/mol
InChI Key: MDGZZRGMXCAYAE-UHFFFAOYSA-N
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Description

{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine, also known as 2C-T-7, is a psychedelic drug belonging to the phenethylamine class. It has a molecular formula of C11H17NO2S and a molecular weight of 227.33 g/mol .


Synthesis Analysis

The synthesis of secondary amines like {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine can be achieved through various methods. N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .


Molecular Structure Analysis

The molecular structure of {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine is represented by the formula C11H17NO2S . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, and UPLC can be used .


Physical And Chemical Properties Analysis

{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine has a molecular weight of 227.32 g/mol . More detailed physical and chemical properties such as boiling point, storage conditions, and stability can be obtained through further analysis .

Scientific Research Applications

Fragmentation Patterns and Chemical Ionization

A study by Klyba et al. (2014) investigated the fragmentation patterns of 5-methylsulfanyl-1-vinyl-1H-pyrrol-2-amines under electron impact and chemical ionization, highlighting the compound's behavior under specific conditions which could be relevant for analytical chemistry and molecular structure elucidation. The study identified main fragmentation pathways, offering insights into the molecular ion decomposition of related compounds (Klyba et al., 2014).

Condensing Agent for Formation of Amides and Esters

Kunishima et al. (1999) described 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as an efficient condensing agent leading to the formation of amides and esters, showcasing a potential application in synthetic organic chemistry. This compound facilitates condensation of carboxylic acids and amines effectively, demonstrating the versatility of related compounds in synthesis processes (Kunishima et al., 1999).

Fluorescence Enhancement

Yang et al. (2002) reported on the synthesis, structure, and photochemical behavior of trans isomers of 4-(N-phenylamino)stilbene derivatives, including studies on fluorescence enhancement. This research provides a foundation for developing new photoluminescent materials and understanding the "amino conjugation effect," potentially relevant for material science and sensor development (Yang et al., 2002).

Antineoplastic Agents

Pettit et al. (2003) synthesized and evaluated 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derived amino acid amides for their antineoplastic properties. While primarily focused on cancer therapy, the synthesis methods and biological evaluation techniques described in this study could be applied to the development of other therapeutic agents, showcasing the compound's potential in medicinal chemistry research (Pettit et al., 2003).

Future Directions

{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine is currently used for research purposes . Its future directions could involve further exploration of its psychedelic properties and potential therapeutic uses.

properties

IUPAC Name

1-(4,5-dimethoxy-2-methylsulfanylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-12-7-8-5-9(13-2)10(14-3)6-11(8)15-4/h5-6,12H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGZZRGMXCAYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1SC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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